molecular formula C15H17Cl2N3O2S2 B2912095 2,4-dichloro-5-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1448047-82-2

2,4-dichloro-5-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2912095
CAS No.: 1448047-82-2
M. Wt: 406.34
InChI Key: YXLPYKLRMLDQKX-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, combining a benzenesulfonamide scaffold with thiazole and piperidine pharmacophores. The benzenesulfonamide moiety is a privileged structure in drug design, known for its ability to inhibit various enzymes, particularly carbonic anhydrases . Inhibitors targeting human carbonic anhydrase isoforms, such as the tumor-associated hCA IX, are actively investigated for their potential in anticancer strategies . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile entity found in numerous bioactive molecules and FDA-approved drugs, contributing to a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects . This molecular architecture makes the compound a valuable candidate for research into novel therapeutic agents, particularly in areas such as oncology and metabolic diseases. Furthermore, structural analogs of this compound, specifically thiazole-sulfonamide hybrids, have demonstrated potent activity as aldose reductase (ALR2) inhibitors. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a promising therapeutic approach for managing diabetic complications such as cataracts . The specific substitution pattern on the benzene ring (2,4-dichloro-5-methyl) and the spatial arrangement conferred by the piperidine linker are likely critical for its binding affinity and selectivity towards biological targets. This compound is supplied for non-human research purposes only. It is intended for use in biochemical assays, target validation, and hit-to-lead optimization studies. Researchers can employ this chemical tool to explore new mechanisms of action and develop treatments for a range of pathological conditions. Not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2S2/c1-10-8-14(13(17)9-12(10)16)24(21,22)19-11-2-5-20(6-3-11)15-18-4-7-23-15/h4,7-9,11,19H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLPYKLRMLDQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. The exact mode of action would depend on the specific targets and the biological context.

Biochemical Pathways

Thiazole derivatives are known to interact with various biological targets, potentially affecting a wide range of biochemical pathways. The exact pathways affected would depend on the specific targets and the biological context.

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties, depending on their specific structure. The impact on bioavailability would depend on these properties.

Biological Activity

2,4-Dichloro-5-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole moiety : Known for its diverse biological properties.
  • Piperidine ring : Contributes to the pharmacological profile.
  • Benzenesulfonamide group : Often associated with antibacterial and antifungal activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including those involved in metabolic pathways that are crucial for pathogen survival.
  • Antimicrobial Activity : The sulfonamide group enhances its antibacterial properties by mimicking para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis.

Antimicrobial Activity

A summary of the antimicrobial activity against various pathogens is presented in the table below:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Candida albicans10 μg/mL

Antitumor Activity

Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)Reference
HeLa5.0
MCF-73.5
A5497.2

Case Studies

  • Anticancer Studies : A study demonstrated that the compound significantly inhibited cell proliferation in HeLa cells through apoptosis induction. Molecular docking studies suggested strong binding affinity to Bcl-2 proteins, which are critical in regulating apoptosis .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound displayed superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a novel therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s key structural elements include:

  • Dichloro-methyl-substituted benzene ring : Provides steric and electronic modulation.
  • Thiazole-piperidine moiety : Influences solubility, binding affinity, and metabolic stability.

Comparisons with analogs from the evidence reveal critical distinctions:

Table 1: Structural and Molecular Comparisons
Compound Name / ID Benzene Substituents Heterocycle (Piperidine Attachment) Molecular Formula Molecular Weight Synthesis Yield
Target Compound 2,4-dichloro-5-methyl Thiazol-2-yl Likely C16H17Cl2N3O2S2 ~415–420* Not reported
Compound 15 3-chloro 2,3-dihydrobenzofuran-7-yloxyethyl C24H31ClN2O4S 479.03 83%
Compound 16 5-chloro-2-fluoro 2,3-dihydrobenzofuran-7-yloxyethyl C24H30ClFN2O4S 497.02 67%
Compound 17 5-chloro-2-methoxy 2,3-dihydrobenzofuran-7-yloxyethyl C25H33ClN2O5S 509.06 76%
CAS 1396783-99-5 2,4-dichloro-5-methyl Pyrazin-2-yl C17H20Cl2N4O2S 415.3 Not reported

*Estimated based on pyrazine analog .

Key Observations:

Replacement of pyrazine (CAS 1396783-99-5) with thiazole alters electron distribution and hydrogen-bonding capacity, which may impact receptor interactions .

Substituent Effects :

  • Chlorine and fluorine (e.g., Compound 16) increase lipophilicity and may improve blood-brain barrier penetration compared to methoxy groups (Compound 17) .
  • The methyl group at position 5 on the benzene ring (target compound) could reduce steric hindrance relative to bulkier substituents in analogs.

Q & A

Basic Question: What are the key synthetic methodologies for preparing 2,4-dichloro-5-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide?

Answer:
The synthesis typically involves coupling a sulfonyl chloride derivative with a piperidine-thiazole intermediate. For example:

  • Step 1: React 2,4-dichloro-5-methylbenzenesulfonyl chloride (1.1 mmol) with 1-(thiazol-2-yl)piperidin-4-amine (0.6 mmol) in dry pyridine under room-temperature stirring for 5 hours .
  • Step 2: Acidify the mixture with diluted HCl (pH 5–6) to precipitate the product.
  • Purification: Flash chromatography or recrystallization from methanol/water mixtures is recommended to isolate the pure compound .
    Note: Alternative routes may use glacial acetic acid as a solvent for reflux-based coupling, particularly for structurally analogous sulfonamides .

Basic Question: How is structural characterization performed to confirm the identity of the synthesized compound?

Answer:
A multi-technique approach is essential:

  • Spectroscopy:
    • ¹H/¹³C NMR to verify sulfonamide linkage (δ ~10–12 ppm for NH) and aromatic/thiazole protons.
    • FT-IR for sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Chromatography:
    • TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.
    • HPLC-MS confirms molecular weight and purity (>95%) .
  • Elemental Analysis: Matches calculated vs. observed C, H, N, S, and Cl percentages .

Advanced Question: How can researchers investigate the structure-activity relationship (SAR) of this compound for antimicrobial applications?

Answer:
Methodological Steps:

Structural Modifications:

  • Vary substituents on the thiazole ring (e.g., halogenation at the 5-position) or the benzenesulfonamide’s methyl group to assess steric/electronic effects .

Biological Assays:

  • MIC Determination: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-Kill Studies: Evaluate bactericidal vs. bacteriostatic activity at 2× and 4× MIC .

Computational Modeling:

  • Perform docking studies (e.g., AutoDock Vina) to predict binding to bacterial targets like dihydrofolate reductase (DHFR) or penicillin-binding proteins .

Advanced Question: What experimental designs are optimal for evaluating environmental stability and degradation pathways?

Answer:
Study Design:

  • Hydrolytic Stability:
    • Incubate the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 168 hours .
  • Photodegradation:
    • Expose to UV light (λ = 254 nm) in aqueous solutions. Identify photoproducts using LC-QTOF-MS .
  • Soil Metabolism:
    • Use ¹⁴C-labeled compound in soil microcosms. Track mineralization (CO₂ release) and bound residues over 60 days .
      Data Analysis:
  • Apply first-order kinetics to calculate half-lives (t₁/₂) and identify major degradation products .

Advanced Question: How can contradictory data on biological activity be resolved in pharmacological studies?

Answer:
Resolution Strategies:

Dose-Response Reproducibility:

  • Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines) to rule out variability in inoculum size or culture conditions .

Mechanistic Follow-Up:

  • Conduct transcriptomic or proteomic profiling to identify off-target effects or resistance mechanisms in inconsistent results .

Solubility Correction:

  • Ensure the compound is dissolved in DMSO (<1% v/v) with sonication and confirm solubility via nephelometry to avoid false negatives .

Advanced Question: What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

Answer:
Challenges & Solutions:

  • Matrix Interference:
    • Use SPE (Solid-Phase Extraction) with C18 cartridges to isolate the compound from plasma or urine .
  • Low Sensitivity:
    • Derivatize with dansyl chloride to enhance UV/fluorescence detection in HPLC .
  • Isomer Separation:
    • Employ chiral columns (e.g., Chiralpak IA) if stereoisomers form during synthesis or degradation .

Advanced Question: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:
Optimization Strategies:

Lipophilicity Adjustment:

  • Introduce polar groups (e.g., -OH, -COOH) to the piperidine ring to improve aqueous solubility, balancing logP values (target: 2–3) .

Metabolic Stability:

  • Pre-treat with liver microsomes (human/rat) to identify metabolic hotspots. Block vulnerable sites (e.g., N-methylation of the thiazole) .

Protein Binding:

  • Measure binding to albumin via equilibrium dialysis; aim for <90% binding to ensure sufficient free fraction .

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